Product packaging for 4-Chloro-5-iodopyrimidine(Cat. No.:CAS No. 63558-65-6)

4-Chloro-5-iodopyrimidine

Cat. No.: B1631505
CAS No.: 63558-65-6
M. Wt: 240.43 g/mol
InChI Key: BIWOQXBVRYUITN-UHFFFAOYSA-N
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Description

Significance of Halogenated Heterocycles in Synthetic and Medicinal Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the chemistry of life, with natural examples including the pyrimidine (B1678525) and purine (B94841) bases of DNA. merckmillipore.com When these rings are halogenated—that is, when they have halogen atoms like chlorine, bromine, fluorine, or iodine attached—their chemical properties are significantly altered, making them highly valuable in synthetic and medicinal chemistry. merckmillipore.comnih.gov

The introduction of halogens can modify a molecule's reactivity, lipophilicity, and metabolic stability, properties that are crucial for the efficacy of pharmaceutical compounds. More than 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in drug design. nih.gov The ability to use these halogenated building blocks in a variety of synthetic reactions, such as palladium-catalyzed cross-coupling, has further expanded their utility. merckmillipore.comnih.gov

Overview of Pyrimidine Derivatives as Core Structures in Bioactive Compounds and Agrochemicals

The pyrimidine nucleus is a key structural component in a vast range of biologically active compounds. researchgate.net Pyrimidine derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.orgnih.gov For instance, the pyrimidine scaffold is found in clinically used drugs like the antiviral zidovudine (B1683550) (AZT) and the anticancer agent 5-fluorouracil. nih.gov In agriculture, pyrimidine derivatives are employed as fungicides and herbicides, highlighting their importance in crop protection. orientjchem.orgfrontiersin.org

Unique Reactivity of Halogens (Chlorine and Iodine) on the Pyrimidine Ring System

The reactivity of halogens on a pyrimidine ring is a key aspect of their synthetic utility. The presence of chlorine and iodine on the pyrimidine ring, as in 4-Chloro-5-iodopyrimidine, provides distinct opportunities for chemical modification. The carbon-halogen bonds can be targeted for various chemical transformations.

The position of halogen substituents on the pyrimidine ring has a profound impact on its chemical behavior. The pyrimidine ring is inherently electron-deficient, and the placement of electron-withdrawing halogens further modifies this characteristic.

The reactivity of a substituted pyrimidine towards nucleophilic substitution is influenced by the position of the halogen. For example, halogens at the C2, C4, and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than those at the C5 position. This is due to the electronic influence of the ring nitrogen atoms.

In the case of this compound, the chlorine at the C4 position is activated towards nucleophilic substitution. The iodine at the C5 position, while less reactive to nucleophilic substitution, is well-suited for metal-catalyzed cross-coupling reactions. This positional arrangement allows for a stepwise and regioselective modification of the molecule, making it a versatile intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClIN2 B1631505 4-Chloro-5-iodopyrimidine CAS No. 63558-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOQXBVRYUITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459485
Record name 4-Chloro-5-iodopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63558-65-6
Record name 4-Chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodopyrimidine
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Synthetic Methodologies for 4 Chloro 5 Iodopyrimidine

Direct Synthesis Approaches

Direct synthesis approaches typically begin with a functionalized pyrimidine (B1678525) precursor, which undergoes a series of reactions to introduce the desired chloro and iodo groups.

One established method for converting a hydroxylated pyrimidine (or its tautomeric uracil (B121893) form) into a chlorinated pyrimidine is through the use of phosphoryl chloride (POCl₃). This reaction is a standard and widely used procedure in heterocyclic chemistry for preparing chlorinated pyrimidine intermediates. nih.gov In the context of synthesizing 4-chloro-5-iodopyrimidine, a suitable precursor such as 5-iodouracil (B140508) or a protected variant like 5-Iodo-2-benzylthiouracil can be used.

The general procedure involves heating the hydroxy-containing substrate in phosphoryl chloride, often in the presence of a base like pyridine (B92270) or dimethylaniline. nih.gov For instance, the synthesis of a related compound, 4-chloro-5-iodo-2,6-dimethylpyrimidine, is achieved by treating 5-iodo-2,6-dimethylpyrimidin-4-ol (B3029912) with POCl₃ at elevated temperatures (e.g., 110 °C) for a couple of hours. chemicalbook.com After the reaction, the excess POCl₃ is removed under vacuum, and the residue is worked up to isolate the chlorinated product. chemicalbook.com This well-established chlorination technique is broadly applicable to a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

Table 1: Example of Chlorination using POCl₃

Starting Material Reagent Temperature Time Yield

Photochemical methods offer an alternative route for modifying pyrimidine rings. Research has shown that the photolysis of 5-iodopyrimidines in the presence of various aromatic and heteroaromatic compounds can lead to the formation of 5-aryl or 5-heteroaryl pyrimidines. rsc.org This reaction proceeds via the light-induced cleavage of the carbon-iodine bond, generating a pyrimidinyl radical that subsequently couples with the aromatic solvent. rsc.org

Specifically, the photolysis of this compound has been investigated. rsc.org However, in contrast to other iodopyrimidines like 2-chloro-5-iodopyrimidine (B183918) which give good yields of the corresponding 5-substituted products (58-75%), the photolysis of this compound in solutions of heteroarenes (such as furan (B31954) or thiophene) or benzene (B151609) in acetonitrile (B52724) results in only low yields of the desired 4-chloro-5-substituted pyrimidines. rsc.org The relative instability of this compound under these photolytic conditions may contribute to the diminished efficiency of this particular transformation. rsc.org

Table 2: Yields from Photolysis of 2-Chloro-5-iodopyrimidine (for comparison)

Reactant Coupling Partner Product Yield
2-Chloro-5-iodopyrimidine Furan 2-Chloro-5-(2-furyl)pyrimidine 75% rsc.org

Halogen exchange, or Finkelstein-type reactions, provide a direct method for introducing an iodine atom onto an aromatic or heterocyclic ring by displacing another halogen, typically chlorine or bromine.

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org While classically known for forming biaryl compounds (C-C bonds) or aryl ethers (C-O bonds), Ullmann-type conditions can also be applied to the formation of carbon-halogen bonds, particularly C-I bonds. wikipedia.org This type of reaction involves treating an aryl halide with a metal iodide, often in the presence of a copper catalyst at high temperatures. wikipedia.org

For the synthesis of this compound, this would conceptually involve a halogen exchange reaction starting from a precursor like 4,5-dichloropyrimidine. The reaction with an iodide salt, such as sodium iodide (NaI), would proceed preferentially at one of the chloro positions. The success of such a reaction depends on the differential reactivity of the two chlorine atoms. In Ullmann-type reactions, aryl iodides are generally more reactive than aryl chlorides, and the reaction is accelerated by the presence of electron-withdrawing groups on the aryl halide. wikipedia.org The pyrimidine ring itself is electron-deficient, which can facilitate nucleophilic aromatic substitution, a key step in the proposed mechanism of Ullmann-type reactions. wikipedia.orgorganic-chemistry.org

Halogen Exchange Reactions

Advanced and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

For the synthesis of halogenated pyrimidines, green chemistry principles can be applied to both the chlorination and iodination steps. A reported eco-friendly method for the iodination of pyrimidine derivatives like uracil and cytosine utilizes mechanical grinding under solvent-free conditions. mdpi.com This technique involves grinding the pyrimidine substrate with solid iodine and silver nitrate (B79036) (AgNO₃) in a mortar and pestle, leading to high yields (70-98%) in a short time frame (20-30 minutes) without the need for toxic acids or solvents. mdpi.com

Similarly, greener approaches to chlorination have been developed. One such method involves the solvent-free chlorination of hydroxypyrimidines using an equimolar amount of POCl₃. nih.gov This procedure is conducted by heating the substrate with POCl₃ and one equivalent of pyridine as a base in a sealed reactor at high temperatures (140–160 °C). nih.gov This protocol significantly reduces the amount of excess POCl₃, which is a hazardous reagent, thereby minimizing waste and improving safety, especially for large-scale preparations. nih.gov

By combining these advanced approaches, a greener synthetic route to this compound could be envisioned. For example, a suitable pyrimidine precursor could first be iodinated using the solvent-free grinding method, followed by chlorination with an equimolar amount of POCl₃.

Table 3: Comparison of Traditional vs. Green Halogenation Methods

Process Traditional Method Green Approach Advantages of Green Approach
Iodination Use of I₂ with strong acids (H₂SO₄, HNO₃) in solvents. mdpi.com Mechanical grinding with I₂ and AgNO₃, solvent-free. mdpi.com Short reaction time, high yields, avoids toxic reagents and solvents. mdpi.com

| Chlorination | Heating in excess POCl₃ as both reagent and solvent. nih.gov | Heating with equimolar POCl₃ in a sealed reactor, solvent-free. nih.gov | Reduced reagent use, less waste, improved safety, high yields. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technology in organic chemistry, often leading to dramatically reduced reaction times and increased yields. miamioh.edu For the synthesis of pyrimidine derivatives, microwave irradiation provides an efficient means of promoting reactions. rsc.orgeurekaselect.com While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in dedicated literature, general procedures for related compounds offer a viable pathway.

For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully performed using microwave heating. nih.gov In a typical procedure, the precursor, such as a suitable chloropyrimidine, is mixed with an iodinating agent in a microwave-safe reaction vial. nih.gov The reaction is then subjected to microwave irradiation at a controlled temperature, often between 120–140 °C, for a short duration, typically 15–30 minutes. nih.gov The use of microwave heating in the synthesis of other halogenated heterocycles, such as the amination of chloropurine derivatives, further supports its applicability in facilitating nucleophilic substitutions and other transformations on the pyrimidine ring. nih.gov This method's key advantages are rapid heating, precise temperature control, and the ability to accelerate reactions that would otherwise require long hours or days using conventional heating. miamioh.edu

Flow Chemistry Techniques for Continuous Production

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing, offering enhanced safety, scalability, and process control. capes.gov.brrsc.orgthieme-connect.de This technology is particularly advantageous for handling hazardous reagents and managing highly exothermic reactions, which can be relevant in halogenation processes. The synthesis of pharmaceutical ingredients and their intermediates often leverages flow chemistry to telescope multiple reaction steps, thereby avoiding the isolation and purification of intermediates. nih.gov

In the context of this compound, a continuous production setup could involve the sequential introduction of reagents into a series of reactors. For example, a flow system could be designed where a starting pyrimidine is first chlorinated in one reactor module and then directly passed into a second module for iodination. The precise control over residence time, temperature, and stoichiometry in microreactors or packed-bed reactors allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. uc.pt The modular nature of flow systems also permits the integration of in-line purification and analysis, such as liquid-liquid extraction or real-time monitoring with spectroscopic techniques. nih.govuc.pt This approach has been successfully applied to the synthesis of various heterocycles, demonstrating its potential for the efficient and scalable production of this compound. uc.pt

Green Solvents and Catalysis in Halogenation

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the halogenation of pyrimidines. nih.gov Traditional halogenation reactions often employ hazardous reagents and solvents. nih.gov

One innovative and eco-friendly approach is the iodination of pyrimidine derivatives under solvent-free conditions using mechanical grinding. nih.gov This mechanochemical method involves grinding the pyrimidine substrate with solid iodine and a silver salt, such as silver nitrate (AgNO₃), which acts as an electrophilic iodinating reagent. nih.gov This procedure is notable for its short reaction times (20–30 minutes), high yields (70–98%), and simple work-up. nih.govnih.gov

The use of alternative, greener solvents is another key strategy. Water has been explored as a medium for the halogenation of related heterocyclic compounds like pyrazoles, using N-halosuccinimides as the halogen source without the need for a catalyst. researchgate.net Ionic liquids have also been utilized as a recyclable medium for the C-5 halogenation of pyrimidine-based nucleosides. Furthermore, oxidative halogenation methods using hydrogen peroxide (H₂O₂) as a clean oxidant in solvents like aqueous acetic acid or ethanol (B145695) present a greener alternative to traditional protocols. researchgate.net These methods reduce the reliance on toxic substances and minimize waste generation, contributing to more sustainable synthetic processes. rsc.org

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective purification to isolate the target compound from unreacted starting materials and byproducts, followed by rigorous characterization to confirm its chemical identity and purity. nih.govnih.gov

Chromatographic Purification Methods

Chromatography is the cornerstone of purification in the synthesis of this compound and its derivatives.

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying crude reaction mixtures. nih.govnih.gov The crude product is loaded onto a column packed with silica gel, and a solvent system of appropriate polarity is used to elute the components. For pyrimidine derivatives, typical eluents consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.govacs.org By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure product. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical assessment, reverse-phase HPLC is frequently employed. sielc.combldpharm.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape. sielc.com HPLC is scalable and can be used for preparative separation to isolate impurities. sielc.com Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution. bldpharm.com

Table 1: Chromatographic Purification Methods

Technique Stationary Phase Typical Mobile Phase Application
Column Chromatography Silica Gel Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients Primary purification of crude product
HPLC / UPLC C18 (Reverse-Phase) Water/Acetonitrile or Water/Methanol with Formic/Phosphoric Acid High-purity analysis, preparative separation of impurities

Spectroscopic Confirmation of Product Identity

Once purified, the structure of this compound is unequivocally confirmed using a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring. Due to the electronegativity of the nitrogen atoms and the halogen substituents, these protons would appear in the downfield region of the spectrum (typically >8.0 ppm). Their chemical shifts and coupling constants provide definitive information about their positions on the ring. rsc.orgdu.edu

¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four unique carbon atoms in the molecule. The carbons bonded to the electronegative chlorine and iodine atoms (C4 and C5) would have characteristic chemical shifts, as would the other two ring carbons (C2 and C6). rsc.orgdu.edusigmaaldrich.com

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₄H₂ClIN₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (239.89512 Da). nih.gov The isotopic pattern of the molecular ion is also highly informative; the presence of one chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M). miamioh.edu Fragmentation patterns, such as the loss of iodine or chlorine atoms, further support the structural assignment. libretexts.orgresearchgate.net

Table 2: Key Properties and Expected Spectroscopic Data for this compound

Property Value / Expected Data
Molecular Formula C₄H₂ClIN₂ nih.gov
Molecular Weight 240.43 g/mol nih.gov
Exact Mass 239.89512 Da nih.gov
¹H NMR Two signals in the aromatic region (>8.0 ppm), likely doublets or singlets depending on coupling.
¹³C NMR Four distinct signals for the aromatic carbons.
Mass Spectrometry (EI-MS) Molecular ion (M⁺) peak, characteristic M+2 peak for chlorine isotope, fragments corresponding to loss of I, Cl, and other neutral fragments.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 5 Iodopyrimidine

Nucleophilic Aromatic Substitution (SₚNAr) Reactions

The pyrimidine (B1678525) ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SₚNAr) reactions, particularly when substituted with good leaving groups like halogens. wikipedia.org In the case of 4-chloro-5-iodopyrimidine, the presence of two halogen atoms and the inherent electronic properties of the pyrimidine nucleus make it a versatile substrate for such transformations. The SₚNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.org The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the stabilization of this negatively charged intermediate, thereby promoting the substitution reaction.

A key aspect of the reactivity of this compound in SₚNAr reactions is the regioselectivity of the nucleophilic attack, specifically the preferential substitution at the C-4 position over the C-5 position.

In nucleophilic aromatic substitution reactions involving pyrimidines, the chlorine atom at the C-4 position is a significantly better leaving group than the iodine atom at the C-5 position. Halogen mobility in SₚNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I for the leaving group ability when the substitution occurs at an activated position. However, the reactivity is primarily dictated by the position on the pyrimidine ring. The C-4 and C-2 positions are highly activated towards nucleophilic attack due to the electronic influence of the ring nitrogen atoms. The chlorine at C-4 is readily displaced by a variety of nucleophiles.

The preference for nucleophilic attack at the C-4 position is a well-established phenomenon in pyrimidine chemistry and can be attributed to a combination of electronic and steric factors. stackexchange.com

Electronic Factors: The C-4 position of the pyrimidine ring is electronically more deficient than the C-5 position. This is due to the para-relationship of the C-4 carbon to one of the ring nitrogens and ortho to the other, which effectively delocalizes the negative charge in the Meisenheimer intermediate. stackexchange.comwuxiapptec.com Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-5 carbon, making it the more favorable site for nucleophilic attack. stackexchange.comnih.gov

Steric Factors: While the iodine atom at the C-5 position is bulkier than the chlorine at C-4, the primary determinant of regioselectivity is the electronic activation of the C-4 position. The steric hindrance from the adjacent iodine atom at C-5 might play a minor role, but the overwhelming electronic preference for attack at C-4 governs the reaction's outcome.

The activated nature of the C-4 position in this compound allows for its reaction with a wide range of nucleophiles, leading to the synthesis of diverse 4-substituted-5-iodopyrimidines.

The reaction of this compound with various amine nucleophiles has been explored for the synthesis of novel compounds.

Aniline (B41778) Derivatives: The amination of related 4-chloropyrimidine (B154816) systems with aniline derivatives is a common transformation. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines proceeds effectively, highlighting the general reactivity of the 4-chloro substituent. nih.govpreprints.org The reaction of this compound with aniline derivatives is expected to proceed similarly, yielding N-aryl-5-iodopyrimidin-4-amines.

Morpholine (B109124): Morpholine is a common secondary amine nucleophile used in SₚNAr reactions. The reaction of 2,4-dichloropyrimidines with morpholine has been shown to occur, and it is anticipated that this compound would react readily with morpholine to afford 4-(5-iodopyrimidin-4-yl)morpholine. ambeed.com

Hydrazine (B178648) Hydrate (B1144303): Hydrazine hydrate is a potent nucleophile that can displace the C-4 chloro group. Its reaction with 4-chloroquinoline (B167314) derivatives is known to yield the corresponding hydrazinyl derivatives. rsc.org A similar reaction with this compound would be expected to produce 4-hydrazinyl-5-iodopyrimidine.

Table 1: Reactivity of this compound with Amine Nucleophiles

Nucleophile Expected Product
Aniline N-phenyl-5-iodopyrimidin-4-amine
Morpholine 4-(5-iodopyrimidin-4-yl)morpholine
Hydrazine Hydrate 4-hydrazinyl-5-iodopyrimidine

Alcohol Nucleophiles: While direct reactions of this compound with simple alcohols might be sluggish, the substitution can be achieved under basic conditions to form alkoxides, which are stronger nucleophiles. chemrxiv.org The reaction with sodium methoxide, for example, would be expected to yield 4-methoxy-5-iodopyrimidine. The activation of alcohols towards nucleophilic substitution is a general strategy that can be applied in this context. ntu.ac.ukunco.edu

Thiol Nucleophiles: Thiolates, generated from thiols under basic conditions, are excellent nucleophiles for SₚNAr reactions. The reaction of this compound with a thiol, such as thiophenol in the presence of a base, would lead to the formation of the corresponding 4-(phenylthio)-5-iodopyrimidine. The high reactivity of thiols in such reactions is well-documented. nih.gov

Table 2: Reactivity of this compound with Alcohol and Thiol Nucleophiles

Nucleophile Expected Product
Sodium Methoxide 4-methoxy-5-iodopyrimidine
Thiophenol (with base) 4-(phenylthio)-5-iodopyrimidine

Meisenheimer Complex Formation in SₚNAr Reactions

In the context of substituted pyrimidines, particularly those activated by electron-withdrawing groups like a nitro group, the formation of Meisenheimer complexes is a well-studied phenomenon. chemrxiv.org For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to proceed through sequential SₚNAr reactions where a Meisenheimer complex is thought to play a crucial role. chemrxiv.org While direct studies on Meisenheimer complex formation with this compound are not extensively detailed in the provided search results, the general principles of SₚNAr reactions on halogenated pyrimidines suggest its potential to form such intermediates, especially with potent nucleophiles. The relative reactivity of the C4-Cl versus the C5-I bond towards nucleophilic attack would be a critical factor in determining the structure of the resulting Meisenheimer complex and the final product distribution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org this compound, with its two distinct halogen handles, is an excellent substrate for these transformations, allowing for selective and sequential functionalization. The greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition to a palladium(0) center is a key principle that typically governs the regioselectivity of these reactions.

A variety of palladium-catalyzed coupling reactions can be employed to modify the this compound scaffold. These reactions generally involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com The choice of catalyst, ligands, base, and reaction conditions can be tailored to achieve the desired transformation with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. yonedalabs.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. yonedalabs.com

In the case of this compound, the C-I bond is expected to be significantly more reactive towards the palladium catalyst than the C-Cl bond. This differential reactivity allows for selective coupling at the 5-position. Studies on similar dihalogenated heterocycles have demonstrated that high regioselectivity can be achieved in Suzuki-Miyaura couplings. For example, the coupling of 2,4-dichloropyrimidines with arylboronic acids can be controlled to favor substitution at the C4 position under specific microwave-assisted conditions. mdpi.com While direct examples with this compound are not detailed, the established principles of Suzuki-Miyaura reactions on dihalopyrimidines suggest that a similar selective coupling at the more reactive iodine-bearing carbon is highly feasible.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Electrophile Nucleophile Catalyst Base Solvent Product
Aryl/Heteroaryl Halide Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄ K₂CO₃ Dioxane/Water Biaryl/Heterobiaryl
4-Bromocoumarin Phenylboronic acid [Pd(PPh₃)₂(saccharinate)₂] - - 4-Phenylcoumarin. researchgate.net

This table presents generalized and specific examples of Suzuki-Miyaura coupling conditions to illustrate the typical components involved.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgjk-sci.com The reaction is highly valued for its reliability in constructing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

For this compound, the Sonogashira coupling would be expected to occur selectively at the 5-position due to the higher reactivity of the C-I bond. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl halide. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov The selective alkynylation of this compound at the C5 position would provide a valuable intermediate for the synthesis of more complex molecular architectures.

Table 2: Key Components in Sonogashira Coupling

Electrophile Nucleophile Palladium Catalyst Copper Co-catalyst Base Solvent

This table outlines the typical reagents and catalysts used in a standard Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.org

Given the reactivity difference between the C-I and C-Cl bonds, it is anticipated that the Buchwald-Hartwig amination of this compound would proceed selectively at the 5-position. The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results, especially for less reactive aryl chlorides. nih.govorganic-chemistry.org The use of a suitable palladium/ligand system would enable the selective introduction of an amino group at the C5 position of the pyrimidine ring, yielding 4-chloro-5-aminopyrimidine derivatives.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium Precatalyst Ligand Base Typical Substrates

This table summarizes common catalyst components for the Buchwald-Hartwig amination, highlighting the importance of the ligand and base selection. libretexts.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups and the fact that the organotin reagents are generally stable to air and moisture.

As with the other palladium-catalyzed reactions discussed, the Stille coupling of this compound would be expected to occur selectively at the more reactive C-I bond. This would allow for the introduction of a wide range of organic groups (alkyl, vinyl, aryl, etc.) at the 5-position of the pyrimidine ring, depending on the organotin reagent used. The reaction provides a reliable method for C-C bond formation, further expanding the synthetic utility of this compound as a building block.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Coupling)

This compound is a versatile substrate for copper-catalyzed coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The classic Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl, has been adapted and refined for substrates like this compound. wikipedia.orgorganic-chemistry.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

The reactivity of the two halogen substituents on the pyrimidine ring is differentiated. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the copper catalyst than the carbon-chlorine bond. This differential reactivity allows for selective functionalization. The Ullmann condensation, a related process, facilitates the formation of aryl ethers, thioethers, and amines from aryl halides. wikipedia.org

In a typical Ullmann-type reaction involving this compound, the iodine at the C5 position is the primary site of reaction. The general mechanism is believed to involve the formation of an organocopper intermediate, which then reacts with another aryl or nucleophilic species. wikipedia.org While traditional Ullmann conditions often required harsh reaction conditions with stoichiometric amounts of copper, modern methods utilize catalytic amounts of copper, often supported by ligands, leading to milder conditions and improved yields. wikipedia.orgwikipedia.org

Research has demonstrated the utility of copper-catalyzed cross-coupling reactions for various pyrimidine derivatives. For instance, the iodine group is known to participate in Ullmann or Buchwald-Hartwig couplings to form C-N or C-C bonds. The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of these transformations. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions with Halogenated Pyrimidines

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
This compoundAryl boronic acidCu(I) salt / Ligand5-Aryl-4-chloropyrimidine
This compoundAmineCu(I) salt / Ligand5-Amino-4-chloropyrimidine wikipedia.org
ortho-Chloronitrobenzeneortho-ChloronitrobenzeneCopper-bronze alloy2,2'-Dinitrobiphenyl wikipedia.org

Regioselective Functionalization via Cross-Coupling

The presence of two different halogen atoms on the pyrimidine ring of this compound allows for highly regioselective functionalization through palladium-catalyzed cross-coupling reactions. nih.gov The differential reactivity of the C-I and C-Cl bonds is the key to this selectivity. Generally, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for the selective substitution of the iodine atom while leaving the chlorine atom intact for subsequent transformations.

This hierarchical reactivity is a powerful tool in synthetic chemistry. For instance, in Suzuki-Miyaura coupling reactions, an aryl or vinyl boronic acid can be coupled at the C5 position, replacing the iodine, while the chlorine at C4 remains. Similarly, in Stille coupling reactions, organostannanes can be used to introduce a variety of organic groups at the C5 position.

The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yields. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting cross-coupling at specific positions on dihalogenated N-heteroarenes. nih.gov While halides adjacent to a nitrogen atom are typically more reactive in palladium-catalyzed cross-couplings, strategic use of ligands can alter this selectivity. nih.govresearchgate.net

The synthetic utility of this regioselective approach is significant, enabling the stepwise construction of complex, polysubstituted pyrimidine derivatives. nih.gov The remaining chloro group can be subsequently targeted in a second cross-coupling reaction or a nucleophilic aromatic substitution, providing access to a wide array of functionalized pyrimidines.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalogenated Heteroarenes

SubstrateCoupling PartnerCatalyst/LigandMajor ProductReference
2,4-DichloropyridineArylboronic acidPd/IPrC4-Coupled product nih.gov
2,5-DichloropyrimidineArylboronic acidLigand-free PdC5-Coupled product nih.gov
This compoundArylboronic acidPd(PPh3)45-Aryl-4-chloropyrimidine

Other Transformations

Reduction Reactions of Halogen Atoms

The selective reduction of halogen atoms in this compound offers another pathway for its derivatization. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation and metal-catalyzed hydride transfer.

Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, can be used to remove one or both halogen atoms. oregonstate.edu The conditions of the reaction, such as pressure, temperature, and the choice of base, can be tuned to control the extent of reduction. For instance, milder conditions might favor the selective removal of the more labile iodine atom.

More recently, methods using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and inexpensive reducing agent in the presence of a palladium catalyst have been developed for the hydrodehalogenation of aryl chlorides. msu.edu These reactions can often be carried out at room temperature and tolerate a wide range of functional groups. msu.edu This methodology could potentially be applied to the selective reduction of the chlorine atom in this compound, especially after the iodine has been functionalized.

Metalation Reactions

Metalation, particularly through halogen-metal exchange, is a powerful technique for creating a nucleophilic carbon center on the pyrimidine ring, which can then react with various electrophiles. For this compound, the iodine atom is more susceptible to halogen-metal exchange than the chlorine atom.

Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the selective exchange of the iodine atom for a lithium atom. The resulting 4-chloro-5-lithiopyrimidine is a potent nucleophile that can be quenched with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups at the C5 position. mdpi.com The stability of the lithiated intermediate is a key factor, and reactions are typically carried out at very low temperatures to prevent side reactions. mdpi.com

Functional Group Interconversions

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles.

For example, treatment with alkoxides (e.g., sodium methoxide) can yield the corresponding 4-alkoxy-5-iodopyrimidine. Similarly, reaction with amines can produce 4-amino-5-iodopyrimidine derivatives, and reaction with thiols can lead to the formation of 4-thioether-5-iodopyrimidines. These nucleophilic substitution reactions are fundamental in the synthesis of a vast array of pyrimidine-based compounds with diverse applications. researchgate.netresearchgate.net The reactivity of the C4-Cl bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

While dedicated DFT studies exclusively on 4-chloro-5-iodopyrimidine are not abundant in the reviewed literature, the well-established reactivity of this compound in cross-coupling and nucleophilic substitution reactions allows for inferences based on computational analyses of similar systems.

The pyrimidine (B1678525) ring, being electron-deficient, is activated towards nucleophilic attack. The presence of two distinct halogen atoms, chlorine and iodine, at positions 4 and 5 respectively, introduces differential reactivity. The C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, due to its lower bond dissociation energy compared to the C-Cl bond. This selectivity has been observed experimentally, where the iodine at the 5-position is preferentially displaced in alkynylation reactions. epdf.pub

DFT calculations on related halo-heterocyclic systems have elucidated the mechanistic pathways of such reactions. For instance, in a typical Sonogashira coupling, the catalytic cycle is proposed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product. DFT studies can model the energy profiles of these steps, identifying the rate-determining step and the geometries of transition states.

In the context of nucleophilic aromatic substitution (SNAr), computational studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines suggest that the reaction proceeds via a Meisenheimer complex. chemrxiv.org The stability of this intermediate and the energy barriers for the subsequent departure of the leaving group can be calculated using DFT, providing insights into the reaction kinetics and regioselectivity. For this compound, the relative stability of the Meisenheimer complexes formed by nucleophilic attack at C-4 versus C-5, and the activation energies for the displacement of either the chloride or iodide ion, would determine the reaction outcome. The electron-withdrawing nature of the pyrimidine ring and the attached halogens is crucial for stabilizing the anionic intermediate, thus facilitating the SNAr process.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques, including the analysis of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), are powerful tools for predicting the reactivity and selectivity of molecules like this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The LUMO distribution indicates the most probable sites for nucleophilic attack. For this compound, it is anticipated that the LUMO would have significant contributions from the carbon atoms bonded to the halogen atoms, C-4 and C-5, rendering them electrophilic. The relative magnitudes of the LUMO coefficients on these carbons can provide a rationale for the observed regioselectivity in nucleophilic substitution reactions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) denote nucleophilic centers. In this compound, the areas around the C-4 and C-5 atoms are expected to exhibit a positive electrostatic potential, making them susceptible to attack by nucleophiles. Conversely, the nitrogen atoms of the pyrimidine ring would be regions of negative potential.

Molecular modeling has been employed in the design of fleximers, which are flexible nucleoside analogues, where derivatives of this compound have been used as starting materials. nih.govsemanticscholar.orgresearchgate.net These studies, while focused on the final products, underscore the importance of the substitution pattern on the pyrimidine ring for biological activity.

Structure-Reactivity Relationship (SAR) Analysis from a Computational Perspective

Computational Structure-Reactivity Relationship (SAR) analysis for this compound itself is not extensively documented. However, SAR studies on broader classes of pyrimidine derivatives provide valuable insights that can be extrapolated. nih.govsemanticscholar.org

The reactivity of this compound is intrinsically linked to its substitution pattern. The chlorine at C-4 and the iodine at C-5 are both potential leaving groups in nucleophilic substitution and cross-coupling reactions. The choice of reaction conditions, catalyst, and nucleophile can direct the selectivity towards one position over the other.

A comparative analysis with a structurally similar compound, 4-chloro-5-iodo-6-methylpyrimidin-2-amine, highlights the influence of additional substituents on reactivity. The presence of a methyl group at C-6 in the latter introduces steric hindrance and alters the electronic properties of the pyrimidine ring, which in turn affects its reactivity compared to the unsubstituted this compound.

In the context of drug discovery, computational SAR studies on pyrimidine-based inhibitors often involve generating a library of virtual compounds by modifying the substituents on the pyrimidine core. For each analogue, molecular descriptors such as electronic properties, steric parameters, and lipophilicity are calculated. These descriptors are then correlated with a predicted biological activity using quantitative structure-activity relationship (QSAR) models. While a specific QSAR model for derivatives of this compound has not been detailed in the searched literature, the principles remain applicable. For instance, in the development of inhibitors for the SUMO-activating enzyme, various pyrimidine derivatives were synthesized and their SAR explored, leading to the identification of potent drug candidates. researchgate.net

Applications As a Synthetic Building Block

Precursor for Complex Heterocyclic Systems

The ability to introduce different functionalities at the C4 and C5 positions makes 4-Chloro-5-iodopyrimidine an ideal starting point for the synthesis of more complex heterocyclic structures, including substituted and fused pyrimidines.

The presence of two distinct halogen atoms on the pyrimidine (B1678525) ring of this compound allows for a variety of cross-coupling reactions to introduce carbon-carbon and carbon-nitrogen bonds. The greater reactivity of the iodo group at the C5 position typically allows for selective initial reaction at this site, followed by a subsequent reaction at the C4 chloro position.

Commonly employed palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by reacting the halopyrimidine with an organoboron compound. The reaction can be controlled to occur selectively at the C5 position.

Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by coupling the halopyrimidine with a terminal alkyne. clearsynth.comnih.govnih.gov The chemoselectivity of this reaction with dihalopyrimidines is well-established. clearsynth.comgoogle.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide range of amine functionalities. chemicalbook.comtsijournals.comnih.gov This is a powerful method for synthesizing aminopyrimidine derivatives. nih.gov

These reactions can be performed sequentially to build complex, multi-substituted pyrimidine derivatives that would be difficult to access through other synthetic routes.

This compound is an excellent precursor for constructing bicyclic heterocyclic systems where a pyrimidine ring is fused with another heterocycle, such as a pyrrole (B145914) or pyrazole (B372694) ring. These fused systems are prevalent in many biologically active molecules.

Pyrrolopyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved using pyrimidine-based starting materials. nih.gov For instance, the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine yields 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, demonstrating a pathway to functionalize this important fused scaffold. nih.gov The synthesis often involves building the pyrrole ring onto the pyrimidine core. This can be achieved by first substituting one of the halogens with a group that can then participate in a ring-closing reaction.

Pyrazolopyrimidines: The pyrazolo[3,4-d]pyrimidine scaffold is another important fused heterocyclic system accessible from pyrimidine precursors. nih.gov A general strategy involves the reaction of a suitably substituted pyrimidine with hydrazine (B178648) or its derivatives. For example, heating a 4-chloropyrimidine-5-carbonitrile (B106730) with hydrazine hydrate (B1144303) is a known method to form a 3-aminopyrazolo[3,4-d]pyrimidine. nih.gov By analogy, this compound can serve as a starting point where the iodo group is first converted to a cyano group, followed by cyclization with hydrazine to form the pyrazole ring. The pyrazolo[1,5-a]pyrimidine (B1248293) isomer is also a significant scaffold in medicinal chemistry. nih.gov

Role in Medicinal Chemistry Intermediates

The pyrimidine core and its fused derivatives are central to the structure of numerous pharmaceuticals. The ability to selectively functionalize this compound makes it a valuable intermediate in the synthesis of various therapeutic agents.

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs primarily used to treat erectile dysfunction and pulmonary hypertension. researchgate.netnih.gov The chemical structures of prominent PDE5 inhibitors, such as sildenafil, feature a pyrazolo[4,3-d]pyrimidin-7-one core. nih.gov

The synthesis of this core structure is a key step in the preparation of these drugs. Research has demonstrated the synthesis of various pyrazolo[4,3-d]pyrimidine derivatives for different therapeutic applications, including as anti-inflammatory agents. These syntheses highlight the methods available for constructing this specific fused ring system. Given that this compound is a versatile precursor for pyrazolopyrimidines, it represents a potential starting material for the assembly of the pyrazolo[4,3-d]pyrimidine scaffold required for PDE5 inhibitors. The synthesis would likely involve a series of steps to introduce the necessary functionalities before the final cyclization to form the pyrazole ring fused to the pyrimidine core.

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a therapeutic strategy for treating inflammation and pain, and potentially cancer, with the aim of reducing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The development of selective mPGES-1 inhibitors is an active area of research, with a variety of chemical scaffolds being investigated, including arylpyrrolizines and biarylimidazoles. While the synthesis of various mPGES-1 inhibitors has been reported, a direct and established synthetic route starting from this compound is not prominently described in the scientific literature.

The structural motif of pyrimidine and its fused ring systems is a cornerstone in the design of antiviral and anticancer agents. nih.gov this compound serves as a fundamental building block for accessing these complex and biologically active molecules.

Anticancer Agents: Fused pyrimidine systems, such as pyrazolopyrimidines, are known to exhibit significant anticancer activity. nih.gov For example, pyrazolo[4,3-d]pyrimidine derivatives have been investigated as cyclin-dependent kinase (CDK) inhibitors, which are crucial targets in cancer therapy. nih.gov Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also been synthesized and evaluated for their anticancer properties. The versatility of this compound in constructing such fused heterocycles makes it an important intermediate in the development of novel oncology therapeutics.

Antiviral Agents: The pyrimidine scaffold is also integral to many antiviral drugs. Fused pyrimidines, like pyrimido[4,5-d]pyrimidines, have been explored as potential antiviral compounds. nih.gov The synthesis of these complex molecules often relies on the stepwise functionalization of a pyrimidine core, a process for which this compound is well-suited. Its ability to undergo selective cross-coupling reactions allows for the introduction of diverse side chains and the construction of the fused ring systems necessary for antiviral activity.

Development of Agrochemicals

The halogenated pyrimidine, this compound, serves as a versatile precursor in the synthesis of various heterocyclic compounds with potential applications in the agrochemical sector. The strategic placement of the chloro and iodo substituents on the pyrimidine ring offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures. Research in this area has particularly focused on the development of novel fungicides, leveraging the inherent biological activity associated with the pyrimidine scaffold.

Detailed Research Findings in Fungicide Development

Scientific investigations have explored the utility of this compound derivatives in creating new antifungal agents. A notable study by Nag and colleagues in 2009 detailed the synthesis of a series of 5-iodopyrimidine (B189635) analogs and evaluated their antimicrobial properties. nih.govnih.gov While the direct starting material was 4-chloro-5-iodo-2-benzylthiopyrimidine, its synthesis relies on the chlorination of the corresponding pyrimidone, a process that establishes the critical 4-chloro-5-iodo-pyrimidine core structure for subsequent derivatization. nih.govnih.gov

The research involved the reaction of 4-chloro-5-iodo-2-benzylthiopyrimidine with a variety of substituted aromatic amines and hydrazine hydrate. nih.govnih.gov This led to the formation of a library of 4-amino-5-iodo-2-benzylthiopyrimidines and a 4-hydrazino derivative. The hydrazino intermediate was further reacted with different aromatic aldehydes to produce a series of Schiff bases. nih.govnih.gov

The antifungal activity of these synthesized compounds was screened against the pathogenic fungus Aspergillus niger. nih.govnih.gov Several of the synthesized pyrimidine derivatives exhibited promising antifungal efficacy.

Below is a summary of the key findings from the antifungal screening of selected compounds:

Compound IDSubstituent at C4-positionTarget OrganismAntifungal ActivityReference
3f 2-aminopyridinylAspergillus nigerGood nih.govnih.gov
4g Hydrazone of 4-chlorobenzaldehydeAspergillus nigerGood nih.govnih.gov
4h Hydrazone of 2,4-dichlorobenzaldehydeAspergillus nigerGood nih.govnih.gov

The results indicate that the introduction of specific substituted moieties at the 4-position of the 5-iodopyrimidine scaffold can lead to compounds with significant antifungal properties. nih.gov In particular, the presence of a 2-aminopyridinyl group or certain substituted benzaldehyde-derived hydrazones was associated with good activity against Aspergillus niger. nih.govnih.gov

This line of research highlights the potential of this compound as a foundational molecule for the development of new agrochemical fungicides. The established synthetic pathways allow for the systematic modification of the pyrimidine core to explore structure-activity relationships and optimize antifungal potency.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-5-iodopyrimidine in laboratory settings?

  • Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Post-experiment, segregate halogenated waste in labeled containers and coordinate with certified waste management services for disposal. Avoid cross-contamination by using dedicated equipment for weighing and transferring the compound .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize halogen-directed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) by leveraging the iodine substituent as a reactive site. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify crude products using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) or recrystallization in non-polar solvents. Characterize intermediates via 1H^1H-NMR and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to identify proton and carbon environments, noting the deshielding effects of electronegative substituents (Cl and I). Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Infrared (IR) spectroscopy can detect functional groups like C-Cl and C-I bonds (500–800 cm1^{-1}). For crystallographic validation, employ single-crystal X-ray diffraction with SHELX software for structure refinement .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient positions susceptible to attack. Simulate transition states to assess activation energies for substitutions at the 4-Cl or 5-I positions. Compare computed 1H^1H-NMR chemical shifts with experimental data to validate models. Software like Gaussian or ORCA is recommended for such analyses .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : If structural ambiguities arise (e.g., disorder in halogen positions), employ twin refinement in SHELXL to model overlapping electron densities. Validate thermal displacement parameters (ADPs) and hydrogen bonding networks using PLATON or Mercury. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) to confirm stereochemical assignments .

Q. How can researchers design this compound analogs for selective inhibition of biological targets?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing Cl with F or CF3_3) and evaluating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins (e.g., kinases or ion channels). Prioritize analogs with low nanomolar IC50_{50} values and favorable pharmacokinetic profiles .

Q. What experimental approaches address discrepancies in reaction yields when scaling up this compound synthesis?

  • Methodological Answer : Conduct kinetic studies using microreactors or flow chemistry to identify mass/heat transfer limitations. Optimize solvent polarity and catalyst loading (e.g., Pd/Cu ratios in cross-couplings) under controlled temperature/pressure. Use design of experiments (DoE) software (e.g., MODDE) to statistically analyze variables (e.g., stirring rate, reagent stoichiometry) and identify critical process parameters .

Methodological Notes

  • Data Validation : Cross-reference crystallographic (CCDC entries), spectroscopic, and computational data to ensure reproducibility.
  • Ethical Considerations : Adhere to institutional guidelines for hazardous chemical use and document risk assessments in protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.